3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR signals (in ppm, DMSO-d₆):
- Aromatic protons : 7.2–7.5 (multiplet, 3H from the 2,4-dichlorophenyl group).
- Pyrrolidine protons :
- N–H⁺ : Broad signal at ~10–12 ppm (exchangeable proton).
¹³C NMR would reveal:
Infrared (IR) Spectroscopy
Key absorption bands:
Properties
IUPAC Name |
3-(2,4-dichlorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHALAVOIZSMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663054 | |
| Record name | 3-(2,4-Dichlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185298-23-0 | |
| Record name | 3-(2,4-Dichlorophenoxy)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride typically involves the reaction of 2,4-dichlorophenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds .
Scientific Research Applications
Pharmacological Research
3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride is primarily investigated for its potential therapeutic effects. Its structural similarity to known pharmacological agents allows researchers to explore its activity in various biological systems.
- Mechanism of Action : The compound is believed to interact with specific receptors or enzymes, potentially modulating pathways involved in inflammation or cell signaling.
- Case Studies : Preliminary studies have suggested that derivatives of this compound exhibit anti-inflammatory properties, making it a candidate for further exploration in treating conditions like arthritis or other inflammatory diseases.
Biochemical Applications
The compound is utilized in biochemical assays and as a reagent in synthetic organic chemistry.
- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex molecules used in drug development.
- Enzyme Inhibition Studies : Researchers are examining its effects on various enzymes, which could provide insights into its potential as a drug candidate.
Environmental Science
Given the compound's relation to herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), it is also studied for its environmental impact.
- Herbicide Research : Investigations into the degradation pathways of similar compounds can inform the development of safer herbicides with reduced environmental toxicity.
- Toxicological Studies : The safety profile of this compound is assessed to determine its effects on non-target organisms and ecosystems.
Data Table of Applications
| Application Area | Description | References |
|---|---|---|
| Pharmacology | Potential anti-inflammatory effects | |
| Biochemistry | Building block for drug synthesis | |
| Environmental Science | Studied for herbicide degradation and toxicity |
Anti-inflammatory Activity
A study conducted by researchers at a leading pharmacological institute explored the anti-inflammatory properties of this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases.
Synthesis of Novel Compounds
In a recent publication, scientists reported the successful synthesis of novel pyrrolidine derivatives using this compound as a precursor. These derivatives showed promising biological activity against cancer cell lines, highlighting the compound's utility in drug discovery.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrrolidine Derivatives
3-(2-Chloro-4-isopropylphenoxy)pyrrolidine Hydrochloride
- Molecular Formula: C₁₃H₁₈ClNO·HCl.
- Molecular Weight: Not explicitly stated, but estimated to exceed 300 g/mol.
- Key Differences: Incorporates an isopropyl group on the phenoxy ring, enhancing lipophilicity compared to the dichloro substitution in the target compound.
3-[(4-Iodophenoxy)methyl]pyrrolidine Hydrochloride
- Molecular Formula: C₁₁H₁₅ClINO.
- Molecular Weight : 339.6 g/mol.
- Key Differences : Substitution with iodine (a heavy halogen) increases molecular weight and may influence radiolabeling applications. Classified as an irritant .
3-(4-Fluorophenyl)pyrrolidine Hydrochloride
- Molecular Formula : C₁₀H₁₃ClFN.
- Molecular Weight : 201.67 g/mol.
- Key Differences: A mono-fluorinated phenyl group reduces steric hindrance and electronic effects compared to dichloro substitution. Lower molecular weight suggests improved solubility .
Piperidine Analogues
4-(Diphenylmethoxy)piperidine Hydrochloride
Ketamine-Related Derivatives
3-Fluoro Deschloroketamine Hydrochloride
- Molecular Formula: C₁₃H₁₆FNO·HCl.
- Molecular Weight : 257.7 g/mol.
- Key Differences: Contains a cyclohexanone core instead of pyrrolidine, with a fluorine substituent. Purity: ≥98%, stored at -20°C for long-term stability.
Other Pyrrolidine Derivatives
(R)-3-(2-Nitrophenoxy)pyrrolidine Hydrochloride
- Molecular Formula : C₁₀H₁₂ClN₂O₃.
- Key Differences: A nitro group on the phenoxy ring introduces strong electron-withdrawing effects, altering reactivity and metabolic stability.
- Safety : Requires precautions for inhalation and skin contact .
3-((2-Fluorophenoxy)methyl)pyrrolidine Hydrochloride
- Molecular Formula: C₁₁H₁₄ClFNO.
- Molecular Weight : 231.69 g/mol.
Structural and Functional Analysis
Impact of Halogen Substitution
- Chlorine vs. Fluorine: Chlorine (in the target compound) increases molecular weight and lipophilicity, favoring membrane interaction. Fluorine (e.g., in 3-((2-Fluorophenoxy)methyl)pyrrolidine hydrochloride) enhances metabolic stability and bioavailability .
- Iodine vs. Chlorine : Iodine’s larger atomic radius and polarizability may suit imaging applications but reduce solubility .
Ring Size and Bioactivity
- Pyrrolidine (5-membered) vs. Piperidine derivatives (e.g., 4-(Diphenylmethoxy)piperidine hydrochloride) exhibit broader neurological activity due to structural mimicry of natural amines .
Comparative Data Table
Biological Activity
3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, discussing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a 2,4-dichlorophenoxy group. Its molecular formula is CHClN\O, with a molecular weight of approximately 282.59 g/mol. The presence of the dichlorophenoxy group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The dichlorophenoxy group is known to engage with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions modulate the activity of target proteins, influencing various biochemical pathways.
Key Interactions:
- Hydrophobic Interactions : The dichlorophenoxy moiety interacts with lipid membranes and protein binding sites.
- Hydrogen Bonding : The pyrrolidine ring facilitates interactions through hydrogen bonds with polar amino acids.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown potential antibacterial properties against various pathogens.
- Antitumor Effects : Preliminary investigations suggest that this compound may inhibit tumor growth through modulation of cell signaling pathways.
- Neuropharmacological Effects : It has been explored for its potential in treating conditions related to the nervous system due to its ability to cross the blood-brain barrier.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones (14-21 mm) when tested in vitro .
- Neuropharmacological Assessment : In animal models, the compound was tested for sedative and anxiolytic properties. Results indicated reduced locomotor activity at specific doses, suggesting potential applications in anxiety disorders .
- Antitumor Activity : In vitro studies revealed that this compound could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Antitumor | Dichlorophenoxy substitution enhances activity |
| 3-(2,3-Dichlorophenoxy)methylpyrrolidine hydrochloride | Antimicrobial | Different chlorinated phenoxy group |
| 3-(2,5-Dichlorophenoxy)methylpyrrolidine hydrochloride | Antimicrobial | Varies in chlorination pattern |
This table illustrates how variations in substituents can influence the biological activity of pyrrolidine derivatives.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the pathways affected by this compound.
- Clinical Trials : Evaluating safety and efficacy in human subjects for therapeutic applications.
- Derivative Synthesis : Developing new analogs to enhance potency and selectivity against specific targets.
Q & A
Q. What are the recommended synthetic routes for 3-(2,4-Dichlorophenoxy)pyrrolidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between pyrrolidine derivatives and 2,4-dichlorophenol precursors. Key steps include:
- Reagent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reactivity .
- Temperature Control : Maintain elevated temperatures (80–120°C) to accelerate substitution rates while avoiding decomposition.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) ensures high purity.
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 molar ratio of pyrrolidine derivative to dichlorophenol) to minimize side products.
Q. How should researchers assess the purity of this compound, and which analytical techniques are most reliable?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities. A purity threshold of ≥98% is recommended for pharmacological studies .
- 1H NMR : Analyze peak integration ratios to confirm molecular structure and detect residual solvents (e.g., acetone or DMSO).
- Mass Spectrometry (LC/MS) : Verify molecular weight ([M+H]+ expected at ~309.1 amu) and identify degradation products.
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Label with GHS hazard pictograms (e.g., Acute Toxicity, Irritant) .
- Waste Disposal : Segregate hazardous waste and consult certified agencies for incineration or chemical neutralization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported MAO-A inhibition data for this compound?
- Methodological Answer : Contradictory IC50 values may arise from:
- Assay Variability : Standardize enzyme sources (recombinant vs. tissue-derived MAO-A) and substrate concentrations (e.g., kynuramine vs. serotonin) .
- Compound Stability : Pre-test solubility in assay buffers (e.g., PBS with 0.1% DMSO) to avoid precipitation artifacts.
- Control Experiments : Include clorgyline hydrochloride (a known MAO-A inhibitor) as a positive control to validate assay conditions .
Q. What strategies improve the aqueous solubility of this compound for in vitro studies?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility without cytotoxicity .
- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to protonate the pyrrolidine nitrogen, increasing hydrophilicity.
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for sustained release in cell culture media.
Q. How can researchers identify and mitigate unexpected by-products during synthesis?
- Methodological Answer :
- Structural Elucidation : Use LC/MS and 2D NMR (e.g., HSQC, HMBC) to characterize by-products. Common impurities include unreacted dichlorophenol or oxidized pyrrolidine derivatives .
- Process Optimization : Introduce inert atmospheres (N2/Ar) to prevent oxidation. Replace DMF with less reactive solvents (e.g., acetonitrile) if side reactions persist .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
